2-chloro-N-(oxan-4-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c8-5-7(10)9-6-1-3-11-4-2-6/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJDOHAQHVHRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154931-91-5 | |
| Record name | 2-chloro-N-(oxan-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Synthetic Pathways for 2-Chloro-N-(oxan-4-yl)acetamide
The primary route to this compound involves the acylation of oxan-4-ylamine with a chloroacetylating agent. This reaction is a standard method for forming amide bonds and can be adapted and optimized for the specific synthesis of the title compound.
Chloroacetylation Reactions of Oxan-4-ylamine
The most common and direct method for the synthesis of this compound is the chloroacetylation of oxan-4-ylamine, also known as tetrahydro-2H-pyran-4-amine. This reaction typically involves the use of chloroacetyl chloride as the acylating agent. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction. The choice of solvent and base can significantly influence the reaction's efficiency and yield.
Commonly used solvents for such reactions include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate. The selection of the base is critical to avoid side reactions and can range from organic bases like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA) to inorganic bases such as potassium carbonate or sodium bicarbonate. For instance, the reaction of an amine with chloroacetyl chloride in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in THF has been shown to be an effective method for the synthesis of N-substituted chloroacetamides. bohrium.com
A general reaction scheme is as follows:
Oxan-4-ylamine + Chloroacetyl chloride → this compound + HCl
The reaction is typically performed at reduced temperatures, such as 0 °C, to control the exothermic nature of the reaction, followed by stirring at room temperature to ensure completion.
Novel and Green Synthesis Approaches
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of amides, including this compound, green chemistry principles can be applied. One such approach involves conducting the reaction in aqueous media, which is considered a green solvent. tandfonline.comresearchgate.net
Research has demonstrated that rapid N-chloroacetylation of amines can be achieved in a phosphate (B84403) buffer within a short reaction time. tandfonline.comresearchgate.net This method is metal-free and offers high yields, with the added advantage of easy product isolation, often through simple filtration. tandfonline.comresearchgate.net The use of a phosphate buffer helps to maintain a neutral pH, which can be beneficial for substrates sensitive to acidic or basic conditions. tandfonline.com
Another green approach is the use of biocatalysis. Enzymes such as lipases or acylases can be employed to catalyze the formation of amide bonds under mild conditions. nih.gov While not specifically reported for this compound, the enzymatic synthesis of N-acyl amino acid amides from carboxylic acids and amines is a well-established green alternative to traditional chemical methods. nih.gov
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.
For chloroacetylation reactions, a systematic study of different solvents and bases can lead to significant improvements in yield. For example, a comparison of various bases such as triethylamine, DIPEA, potassium carbonate, and sodium bicarbonate in different solvents like DCM, THF, or acetonitrile (B52724) can identify the optimal combination for the chloroacetylation of oxan-4-ylamine.
The table below presents a hypothetical optimization of the chloroacetylation of oxan-4-ylamine based on common conditions for similar reactions.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | 0 to rt | 4 | 85 |
| 2 | Tetrahydrofuran | Potassium Carbonate | 0 to rt | 6 | 88 |
| 3 | Ethyl Acetate | Sodium Bicarbonate | 0 to rt | 5 | 82 |
| 4 | Water (Phosphate Buffer) | - | rt | 0.5 | 92 |
This table is illustrative and based on typical conditions for analogous reactions.
The use of a slight excess of the acylating agent, chloroacetyl chloride, can also drive the reaction to completion. However, a large excess should be avoided to prevent the formation of impurities. Monitoring the reaction by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
Derivatization Strategies and Analogue Design
The structure of this compound offers several sites for chemical modification, allowing for the design and synthesis of a wide range of analogues. These modifications can be broadly categorized into functionalization of the oxane ring and modifications at the acetamide (B32628) moiety.
Functionalization at the Oxane Ring System
The tetrahydropyran (B127337) (oxane) ring is a common scaffold in many biologically active molecules. While the saturated nature of the oxane ring in this compound makes it relatively stable, it is still possible to introduce functional groups at various positions.
Recent advances in C-H functionalization have opened up new avenues for the direct modification of saturated heterocycles. For instance, a palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyran has been reported. This methodology could potentially be applied to this compound to introduce aryl groups at the C3 or C5 positions of the oxane ring, leading to a new class of analogues.
Another approach involves the synthesis of substituted oxan-4-ylamines as starting materials for the chloroacetylation reaction. This allows for the introduction of substituents on the oxane ring prior to the formation of the acetamide.
Modifications at the Acetamide Nitrogen and Chlorine Atom
The acetamide group of this compound provides two primary sites for derivatization: the nitrogen atom and the chlorine atom.
Modifications at the Chlorine Atom: The chlorine atom in the chloroacetamide group is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at this position. The reactivity of the chlorine atom is a key feature that makes this compound a valuable synthetic intermediate.
The table below illustrates some potential nucleophilic substitution reactions at the chlorine atom.
| Nucleophile | Reagent Example | Product Functional Group |
| Thiol | Cysteine | Thioether |
| Amine | Piperidine | Secondary or Tertiary Amine |
| Hydroxide | Sodium Hydroxide | Hydroxyacetamide |
| Azide | Sodium Azide | Azidoacetamide |
| Iodide | Sodium Iodide | Iodoacetamide |
These reactions are typically carried out in a suitable solvent, and the reaction conditions can be tuned to optimize the yield of the desired product.
Modifications at the Acetamide Nitrogen: While the amide nitrogen is generally less reactive than the chlorine atom, it can still be a site for modification. N-alkylation of the amide can be achieved under specific conditions, for example, by using a strong base to deprotonate the amide followed by reaction with an alkyl halide. However, this reaction can be challenging and may require careful optimization to avoid side reactions.
The development of new catalytic systems for N-alkylation of amides could provide a more efficient route to modifying the acetamide nitrogen in this compound.
Synthesis of Hybrid Molecules Incorporating this compound Substructures
The this compound unit is an excellent electrophilic partner for constructing larger, hybrid molecules. The primary route for this functionalization is the nucleophilic substitution of the highly reactive chlorine atom. This allows for the covalent linking of the oxane-acetamide core to a wide array of other chemical moieties, including aromatic systems, heterocycles, and other pharmacophores.
Research on analogous N-substituted 2-chloroacetamides has demonstrated their utility in creating diverse molecular hybrids. ijpsr.info The chloroacetyl group readily reacts with various nucleophiles, such as amines, phenols, and thiols, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. researchgate.netresearchgate.net For instance, N-aryl-2-chloroacetamides have been reacted with 4-hydroxybenzaldehyde (B117250) to produce phenoxy-acetamide derivatives, and with indole (B1671886) derivatives to furnish indolyl-N-substituted acetamides. researchgate.net These reactions are typically conducted in the presence of a base, such as potassium carbonate or triethylamine, to facilitate the nucleophilic attack. researchgate.net
This strategy can be directly applied to this compound to conjugate it with various biologically active molecules, thereby creating hybrid compounds with potentially novel properties. The table below illustrates potential hybrid structures that could be synthesized based on established reactions with analogous chloroacetamides.
| Reactant Nucleophile | Resulting Hybrid Substructure | Reference Reaction Type |
| 4-Aminophenol | N-(4-hydroxyphenyl)-2-((oxan-4-yl)amino)-2-oxoethyl group | N-Alkylation researchgate.net |
| 2-Mercaptobenzimidazole | 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(oxan-4-yl)acetamide | S-Alkylation researchgate.net |
| Piperazine | N-(oxan-4-yl)-2-(piperazin-1-yl)acetamide | N-Alkylation researchgate.net |
| Indole | 2-(1H-indol-1-yl)-N-(oxan-4-yl)acetamide | N-Alkylation researchgate.net |
Stereoselective Synthesis of Enantiomers and Diastereomers
The stereoselective synthesis involving the this compound scaffold is an area ripe for exploration. While the parent molecule is achiral, the introduction of stereocenters can lead to the formation of enantiomers and diastereomers, which is critical for developing compounds with specific biological activities.
One established strategy in the broader class of chloroacetamides involves the use of a chiral amine which, upon acylation with chloroacetyl chloride, yields an enantiomerically pure product. A prominent example is the industrial synthesis of (S)-metolachlor, where the enantioselective hydrogenation of an imine produces a chiral amine that is subsequently amidated. researchgate.net This approach could be adapted by utilizing a chiral derivative of 4-aminooxane to generate specific stereoisomers of N-(oxan-4-yl)acetamide derivatives.
Furthermore, the oxane ring itself exists in a chair conformation, and substituents on the ring can exist in either axial or equatorial positions, leading to potential diastereomers. Reactions that introduce a new stereocenter onto the chloroacetyl moiety or the oxane ring could be controlled using chiral catalysts or auxiliaries to favor the formation of a single diastereomer. Although specific examples for this compound are not prominent in the literature, the principles of asymmetric synthesis are broadly applicable. Research in this area could focus on developing diastereoselective and enantioselective routes to novel chiral compounds derived from this scaffold.
Chemical Reactivity and Mechanistic Investigations
The reactivity of this compound is dominated by the electrophilic nature of the α-carbon atom bonded to the chlorine. This makes the molecule susceptible to a variety of chemical transformations.
The most significant reaction pathway for this compound is the nucleophilic substitution of the chlorine atom. tandfonline.com The presence of the adjacent electron-withdrawing carbonyl group activates the C-Cl bond, making the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles via an SN2 mechanism. nih.gov This high reactivity makes it a versatile intermediate in organic synthesis. ijpsr.inforesearchgate.net
The reaction is general for oxygen, sulfur, and nitrogen nucleophiles. researchgate.nettandfonline.com Studies on analogous compounds show that mono- and dichloroacetamides preferentially undergo nucleophilic substitution, whereas trichloroacetamides favor reductive dechlorination. nih.gov The reactivity of chloroacetamides as electrophiles is well-established, though they are considered highly reactive, which can be a concern for selectivity in complex biological systems. nih.gov
The table below summarizes the types of products formed from the reaction of N-substituted chloroacetamides with various nucleophiles, a reactivity pattern directly applicable to this compound.
| Nucleophile Class | Example Nucleophile | Product Type |
| Oxygen | Phenols, Alcohols | Aryl/Alkyl glycinamides |
| Sulfur | Thiols, Thiophenols | Thioethers |
| Nitrogen | Amines (primary, secondary), Azoles | Diamino derivatives, Azolyl-acetamides |
The functional handle provided by the chloroacetamide group can be exploited to construct novel heterocyclic systems through intramolecular cyclization. This strategy involves first introducing a nucleophilic center elsewhere in the molecule, which then attacks the electrophilic α-carbon to close a ring.
Literature on N-aryl 2-chloroacetamides shows that nucleophilic substitution can be followed by an intramolecular cyclization step to create a variety of heterocycles, such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.nettandfonline.com For example, reacting a chloroacetamide with a compound containing both a thiol and an amine group can lead to the formation of a thiazine (B8601807) ring.
To apply this to this compound, one could first modify the oxane ring to introduce a nucleophilic substituent. Alternatively, a nucleophile that has been attached via substitution at the chlorine atom could contain a second reactive group. This subsequent reaction could involve the amide nitrogen itself or another part of the molecule, leading to the formation of diverse heterocyclic structures fused to or tethered to the oxane ring. Such pathways are valuable for generating molecular complexity and accessing novel chemical space. jmchemsci.comnih.gov
While nucleophilic substitution is the dominant reaction pathway, this compound and its derivatives can also participate in electrophilic and radical reactions under specific conditions.
Electrophilic Reactions: The chloroacetamide moiety itself is not typically considered an electrophile in the classical sense of aromatic substitution. However, derivatives can be designed to act as electrophiles. For example, N-(2,2,2-trichloro-1-hydroxyethyl)amides, which can be formed from chloroacetamide precursors, are known to act as C-amidoalkylating reagents for aromatic compounds in the presence of strong acids like H₂SO₄. arkat-usa.org In this type of reaction, a carbocation is generated that then performs an electrophilic attack on an electron-rich aromatic ring.
Radical Reactions: The carbon-chlorine bond in chloroacetamides can undergo homolytic cleavage to generate radicals. For instance, copper-catalyzed atom transfer radical cyclization (ATRC) of N-allyl-trichloroacetamides has been shown to produce γ-lactams through a 5-exo radical cyclization mechanism. ub.edu This type of transformation highlights the potential to use radical chemistry to form new C-C bonds and build complex ring systems. Furthermore, some studies have indicated that chloroacetamide herbicides can generate reactive oxygen species (ROS) in biological systems, suggesting that radical processes may be involved in their mechanism of action and toxicity. nih.gov
Computational Approaches in Synthesis Planning and Optimization
Computational chemistry provides powerful tools for planning, optimizing, and understanding the synthesis and reactivity of molecules like this compound.
Mechanistic and Reactivity Studies: Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be employed to investigate the electronic structure, reaction mechanisms, and spectroscopic properties of chloroacetamide derivatives. researchgate.net Such studies can elucidate the energetics of reaction pathways, helping to predict the feasibility of a proposed synthesis. For example, computational analysis can rationalize the preference for nucleophilic substitution over other pathways and model the transition states of intramolecular cyclization reactions.
QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For novel derivatives of this compound, QSAR can help predict their potential efficacy and guide the design of more potent analogues. Computational tools can also predict key physicochemical properties like lipophilicity, solubility, and bioavailability, which are crucial for developing compounds with drug-like characteristics. nih.gov
Dynamic and Spectroscopic Analysis: Advanced computational techniques can be combined with experimental data to provide deeper insights. For example, dynamic NMR spectroscopy, coupled with computational modeling, has been used to quantify the rotational energy barriers around the amide C-N bond in dichloroacetamides, which can influence their reactivity and how they interact with their environment. nih.gov
Retrosynthesis Analysis using Machine Learning and Artificial Intelligence
Template-based models apply a set of predefined reaction rules extracted from known chemical transformations to identify plausible disconnections. chemrxiv.org
Template-free models , often employing sequence-to-sequence (seq2seq) architectures similar to those in language translation, treat molecular structures as sequences (e.g., SMILES strings) to predict reactants without explicit rules, allowing for the discovery of novel reactions. nih.govmit.edu
Graph Neural Networks (GNNs) represent molecules as graphs, where atoms are nodes and bonds are edges, enabling a more nuanced understanding of molecular structure and reactivity for suggesting disconnections. chemcopilot.com
For this compound, an AI retrosynthesis platform would analyze the molecule and identify the most strategic bond cleavages. The most probable disconnection is the amide bond, a common and reliable transformation in organic chemistry. The AI would propose a pathway based on the acylation of an amine.
A hypothetical output from a retrosynthesis AI might rank potential synthetic routes based on various metrics such as reaction plausibility, cost of starting materials, and step count.
Table 1: AI-Generated Retrosynthetic Analysis for this compound
| Rank | Proposed Disconnection | Precursors | Plausibility Score | Pathway Length |
|---|---|---|---|---|
| 1 | Amide C-N Bond | Oxan-4-amine, Chloroacetyl chloride | 0.98 | 1 Step |
| 2 | C-Cl Bond | 2-hydroxy-N-(oxan-4-yl)acetamide, Chlorinating agent | 0.75 | 2 Steps |
| 3 | Tetrahydropyran Ring Cleavage | Acyclic amino-ether precursor | 0.42 | >3 Steps |
Predictive Modeling for Reaction Outcomes and Selectivity
Beyond planning synthetic routes, machine learning is a powerful tool for predicting the outcomes of chemical reactions, including yield and selectivity. nih.govresearchgate.net These predictive models are crucial for optimizing reaction conditions without extensive, time-consuming, and resource-intensive laboratory experimentation. ucla.edu
Models for predicting reaction outcomes are typically trained on large datasets from high-throughput experimentation (HTE), which provide a wealth of information on how variables like temperature, solvent, catalyst, and reactant concentrations affect the reaction. ucla.edunih.gov By representing molecules and reactions with a variety of descriptors—ranging from structural fingerprints to quantum-mechanically calculated properties—ML algorithms like random forests and graph neural networks can learn the complex relationships between inputs and outputs. nih.govblackthorn.ai
For the synthesis of this compound via the N-acylation of oxan-4-amine, a predictive model could be used to determine the optimal conditions for maximizing yield and minimizing side products. The model would evaluate a matrix of potential reaction parameters.
Table 2: Predictive Model for Optimizing the Synthesis of this compound
| Base | Solvent | Temperature (°C) | Predicted Yield (%) | Predicted Purity (%) |
|---|---|---|---|---|
| Triethylamine | Dichloromethane (DCM) | 0 | 85 | 92 |
| Triethylamine | Dichloromethane (DCM) | 25 | 92 | 88 |
| Pyridine | Tetrahydrofuran (THF) | 25 | 78 | 90 |
| Sodium Bicarbonate | Acetonitrile/Water | 25 | 65 | 95 |
Such models can guide chemists to the most promising conditions for a specific transformation, such as the reaction between a carbamate (B1207046) and a secondary amine. acs.orgmit.edu This capability reduces the number of experiments needed for optimization and can lead to more efficient and robust synthetic protocols. researchgate.net
In Silico Design of Novel Synthetic Routes
The process often begins by defining a set of starting materials and a target molecule. The software then navigates a vast network of known and theoretical chemical reactions to find connections between them. frontiersin.org Algorithms can be designed to prioritize "green" chemistry principles, for instance, by favoring safer solvents or minimizing the number of synthetic steps. the-scientist.com
While the most direct route to this compound is the amide coupling, an in silico design tool could propose alternative, non-obvious pathways. These might involve different starting materials or novel bond-forming strategies.
Table 3: Comparison of In Silico Designed Synthetic Routes for this compound
| Route ID | Starting Materials | Key Transformation | Predicted Step Count | Atom Economy Score |
|---|---|---|---|---|
| RT-01 (Standard) | Oxan-4-amine, Chloroacetyl chloride | Amide Coupling | 1 | High |
| RT-02 (Novel) | Tetrahydropyran-4-carboxylic acid, Dichloroamine | Curtius Rearrangement followed by N-alkylation | 3 | Medium |
| RT-03 (Alternative) | 4-chlorotetrahydropyran, 2-chloroacetamide | Nucleophilic Substitution | 2 | High |
By computationally exploring a wide range of synthetic possibilities, these tools can stimulate innovation in synthesis design. nih.gov They provide a systematic framework for evaluating and comparing different strategic approaches, ultimately enabling the development of more efficient, sustainable, and economical chemical syntheses. oup.com
Structural Biology and Molecular Interactions
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation
The precise three-dimensional arrangement of atoms and the electronic distribution within a molecule are key determinants of its physical and chemical properties. Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (IR and Raman), and X-ray Crystallography are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the elucidation of the molecular skeleton and the conformational and configurational isomers.
For instance, in the characterization of 2-chloro-N-(4-hydroxyphenyl)acetamide, a related compound, ¹H NMR spectroscopy in DMSO-d₆ revealed distinct signals corresponding to the different protons in the molecule. The spectrum showed a singlet at 4.21 ppm for the two protons of the methylene (B1212753) (CH₂) group adjacent to the chlorine atom, a multiplet between 6.76 and 7.34 ppm for the four aromatic protons, a singlet at 9.20 ppm for the hydroxyl (OH) proton, and a singlet at 10.23 ppm for the amide (NH) proton. uni.lu The ¹³C NMR spectrum further supported the structure with signals at 43.42 ppm for the methylene carbon, a series of peaks between 117.68 and 153.68 ppm for the aromatic carbons, and a signal at 164.76 ppm for the carbonyl carbon of the amide group. uni.lu
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.
Predicted collision cross-section (CCS) data for 2-chloro-N-(oxan-4-yl)acetamide suggests that various adducts can be observed in mass spectrometry. seejph.com For example, the protonated molecule [M+H]⁺ is predicted to have a mass-to-charge ratio (m/z) of 178.06293. seejph.com Other predicted adducts include [M+Na]⁺ at m/z 200.04487 and [M+K]⁺ at m/z 216.01881. seejph.com
Experimental mass spectrometry of other 2-chloro-N-substituted acetamides has confirmed their molecular weights and provided insights into their fragmentation. For example, in the analysis of various 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives, the molecular ion peak [M+] was observed, confirming their respective molecular masses. High-resolution mass spectrometry (HRMS) of 2-chloro-N-(4-hydroxyphenyl)acetamide showed a [M-H]⁺ ion at m/z 186.0328, which is consistent with its calculated mass. uni.lu The fragmentation patterns of these compounds typically involve cleavage of the C-C bond adjacent to the carbonyl group and the C-N amide bond.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Characterization
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules, providing information about the presence of specific functional groups and the nature of chemical bonds.
For 2-chloro-N-(4-hydroxyphenyl)acetamide, the FT-IR spectrum shows characteristic absorption bands at 3385 cm⁻¹ for the O-H stretch of the hydroxyl group, 3200 cm⁻¹ for the N-H stretch of the amide group, and 1640 cm⁻¹ for the C=O stretch of the amide carbonyl. uni.lu These values are indicative of the presence of these functional groups and can be influenced by hydrogen bonding.
In the case of other 2-chloro-N-aryl acetamides, similar characteristic IR bands are observed. For example, 2-chloro-N-(2-methoxyphenyl)acetamide exhibits an N-H stretch at 3271.38 cm⁻¹, a C=O stretch at 1668.48 cm⁻¹, and a C-Cl stretch in the range of 785-540 cm⁻¹. The NIST gas-phase IR spectrum of 2-chloro-N-(4-methylphenyl)acetamide also provides a detailed fingerprint of its vibrational modes.
For this compound, one would expect to observe the characteristic amide bands (N-H and C=O stretching) and the C-Cl stretching vibration. Additionally, the IR and Raman spectra would feature bands corresponding to the C-O-C stretching and various CH₂ bending and rocking modes of the oxane ring.
X-ray Crystallographic Analysis for Three-Dimensional Structure and Crystal Packing
While a crystal structure for this compound is not available, the crystal structures of several analogous compounds have been determined, offering valuable insights into the likely structural features.
For example, the crystal structure of 2-chloro-N-(4-fluorophenyl)acetamide reveals a monoclinic crystal system with specific unit cell dimensions. The molecule is not perfectly planar, and its conformation is stabilized by intramolecular interactions.
Intramolecular non-covalent interactions play a significant role in determining the conformation of a molecule. In N-substituted 2-chloroacetamides, intramolecular hydrogen bonds are a common feature.
In the crystal structure of 2-chloro-N-(4-hydroxyphenyl)acetamide, an intramolecular C-H···O interaction is observed, which contributes to the molecule's twisted conformation. uni.lu A close N-H···Cl contact is also present. uni.lu Similarly, 2-chloro-N-[4-chloro-2-(2-chloro-benzoyl)phenyl]acetamide features a strong intramolecular N-H···O hydrogen bond that forms a six-membered ring, leading to a nearly coplanar arrangement of the acetamido group and the central benzene (B151609) ring. In 2-chloro-N-(4-nitrophenyl)acetamide, an intramolecular C-H···O hydrogen bond also results in the formation of a six-membered ring.
Intermolecular interactions govern how molecules pack in the crystal lattice, influencing physical properties such as melting point and solubility.
In the crystal structure of 2-chloro-N-(4-hydroxyphenyl)acetamide, intermolecular N-H···O hydrogen bonds between the amide groups and O-H···O hydrogen bonds between the hydroxyl groups create tapes of molecules that propagate through the crystal. uni.lu For 2-chloro-N-(4-fluorophenyl)acetamide, intermolecular N-H···O hydrogen bonds link the molecules into infinite chains. The crystal packing of 2-chloro-N-[4-chloro-2-(2-chloro-benzoyl)phenyl]acetamide is determined by weaker C-H···O and C-H···Cl interactions, as the strong N-H donor is involved in an intramolecular bond. In the case of 2-chloro-N-(4-nitrophenyl)acetamide, molecules are linked by intermolecular N-H···O hydrogen bonds to form infinite chains, which are further stabilized by Cl···O short contacts.
These examples from related structures provide a strong indication that the crystal structure of this compound would likely be stabilized by a network of intermolecular hydrogen bonds involving the amide N-H as a donor and the amide carbonyl oxygen and the ether oxygen of the oxane ring as acceptors.
Computational Structural Studies and Modeling
Computational modeling serves as a powerful tool to investigate the structural and electronic properties of this compound. Through the application of molecular mechanics, quantum chemistry, and molecular dynamics simulations, it is possible to gain insights into the molecule's preferred shapes, reactivity, and potential binding modes with protein targets.
Molecular mechanics (MM) methods offer a computationally efficient approach to explore the conformational landscape of flexible molecules like this compound. These methods treat atoms as spheres and bonds as springs, allowing for the rapid calculation of potential energy as a function of molecular geometry. By systematically rotating the rotatable bonds—specifically the C-N amide bond, the C-C bond of the acetyl group, and the bonds connecting the oxane ring to the nitrogen—a potential energy surface can be mapped out. This analysis reveals the low-energy, and therefore most probable, conformations of the molecule in the gas phase or in different solvent environments.
Molecular dynamics (MD) simulations build upon molecular mechanics by introducing the element of time, solving Newton's equations of motion for the atoms of the system. mdpi.com An MD simulation of this compound, solvated in a box of water molecules, would allow for the observation of its dynamic behavior, including the flexibility of the oxane ring (which can adopt chair, boat, and twist-boat conformations) and the rotational freedom of the chloroacetamide side chain. The results of such simulations can provide information on intramolecular hydrogen bonding, interactions with solvent molecules, and the time-averaged distribution of different conformers. nih.gov For instance, in studies of other N-substituted acetamides, MD simulations have been crucial in understanding the stability of the compound within a protein's active site over time. nih.gov
Table 1: Illustrative Conformational Data for a Related N-Aryl Acetamide (2-chloro-N-phenylacetamide)
| Parameter | Value | Reference |
| Dihedral Angle (N-C-C=O) | syn | nih.gov |
| Dihedral Angle (H-N-C=O) | anti | nih.gov |
| Dihedral Angle (Phenyl Ring - Amide Plane) | 16.0 (8)° | nih.gov |
This table illustrates the type of data obtained from conformational analysis of related compounds.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to molecular mechanics. nih.gov For this compound, DFT calculations can be used to determine a wide range of properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map visually represents the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the oxygen of the carbonyl group and the oxygen in the oxane ring would be expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. The hydrogen on the amide nitrogen would be a region of positive potential, indicating its role as a hydrogen bond donor.
Reactivity descriptors, also derived from quantum chemical calculations, can quantify the molecule's reactivity. These include parameters like electronegativity, chemical hardness, and softness. Such calculations on related chloroacetamide derivatives have been used to predict sites susceptible to nucleophilic and electrophilic attack. researchgate.net
Table 2: Hypothetical Electronic Properties for this compound Based on Similar Compounds
| Property | Predicted Value/Region | Significance |
| HOMO Energy | Lower (more negative) | Indicates electron-donating ability |
| LUMO Energy | Higher (less negative) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Moderate | Relates to chemical stability and reactivity |
| Molecular Electrostatic Potential (Negative) | Carbonyl Oxygen, Oxane Oxygen | Potential hydrogen bond acceptor sites |
| Molecular Electrostatic Potential (Positive) | Amide Hydrogen | Potential hydrogen bond donor site |
This table presents a hypothetical summary of electronic properties based on general principles of quantum chemistry and data from related molecules.
Protein-ligand docking is a computational technique used to predict the preferred binding orientation of a small molecule to a protein target. Given the electrophilic nature of the chloroacetamide group, this compound is a potential covalent inhibitor, capable of forming a permanent bond with nucleophilic residues like cysteine or histidine on a protein. Docking algorithms can explore the possible binding poses of the molecule within the active site of a target protein, scoring them based on factors like shape complementarity and intermolecular interactions (hydrogen bonds, van der Waals forces, and electrostatic interactions).
Following docking, molecular dynamics simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to observe the detailed interactions over a period of time. nih.gov These simulations can reveal whether the initial docked pose is maintained and can highlight the key amino acid residues involved in the interaction. For chloroacetamide-based inhibitors, MD simulations have been used to confirm that the inhibitor remains effectively bound in the active site. researchgate.net
For example, in studies of other chloroacetamide inhibitors, docking and MD simulations have been instrumental in identifying the crucial hydrogen bonds and van der Waals interactions that stabilize the ligand in the binding pocket of an enzyme. researchgate.net The binding free energy, which can be calculated from MD simulations using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), provides a quantitative estimate of the binding affinity. researchgate.net
Table 3: Illustrative Docking and MD Simulation Data for a Chloroacetamide-based Inhibitor
| Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |
| SARS-CoV-2 Mpro | Cys145 | Covalent | Not Applicable (for covalent) |
| SARS-CoV-2 Mpro | His41, Gly143, His163 | Hydrogen Bonding | -62.70 (van der Waals contribution) |
This table provides an example of the kind of data that can be generated from docking and MD studies on related chloroacetamide inhibitors. researchgate.netnih.gov
Based on the conducted research, there is currently no publicly available scientific literature detailing the preclinical biological activity and pharmacological investigations of the specific chemical compound “this compound.”
Extensive searches for data pertaining to its in vitro biological screening, including antimicrobial and anticancer evaluations, have not yielded any specific results for this compound. Consequently, information regarding its susceptibility testing against bacteria and fungi, synergy studies with other antimicrobial agents, or cytotoxicity profiling across cancer cell lines is not available in the public domain.
Therefore, this article cannot be generated as per the requested outline due to the absence of scientific data on “this compound.”
Preclinical Biological Activity and Pharmacological Investigations
In Vitro Biological Screening and Efficacy Assessment
Anticancer and Cytotoxicity Studies
Cell Cycle Analysis and Apoptosis Induction Mechanisms
No published studies were identified that investigated the effects of 2-chloro-N-(oxan-4-yl)acetamide on the cell cycle of any cell line. Consequently, there is no data available regarding its potential to induce cell cycle arrest at any phase (G0/G1, S, or G2/M). Furthermore, the literature search did not yield any reports on the apoptosis-inducing capabilities of this compound. As such, there are no findings on the mechanisms of apoptosis, such as the activation of caspases or the modulation of apoptotic proteins like those in the Bcl-2 family, that may be triggered by this compound.
Combination Therapy Strategies with Chemotherapeutic Agents
Consistent with the absence of primary anticancer activity data, there is no available research on the use of this compound in combination with existing chemotherapeutic agents. Studies exploring potential synergistic or antagonistic interactions with other anticancer drugs have not been published.
Anti-inflammatory and Analgesic Activity Profiling
Our comprehensive search did not uncover any preclinical studies evaluating the anti-inflammatory or analgesic properties of this compound. While other acetamide (B32628) derivatives have been investigated for such activities, no specific data exists for this particular compound in standard models of inflammation or pain.
Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Cyclooxygenase, Kinases)
There is no scientific literature available detailing the inhibitory activity of this compound against any enzyme targets. Specifically, no studies have been published on its potential to inhibit carbonic anhydrases, cyclooxygenases (COX-1 and COX-2), or any protein kinases.
Receptor Binding and Modulation Studies
No research has been published on the receptor binding profile of this compound. Therefore, there is no information regarding its affinity or modulatory effects on any known biological receptors.
Quorum Sensing Inhibition (QSI) Investigations
The potential for this compound to act as a quorum sensing inhibitor has not been investigated in any published research. There are no studies on its effects on bacterial communication and virulence factor production.
Mechanistic Pharmacology and Cellular Pathway Elucidation
In line with the lack of primary biological activity data, there are no mechanistic studies available for this compound. Research to elucidate its mechanism of action and its effects on cellular pathways has not been reported in the scientific literature.
Identification of Specific Molecular Targets and Off-Targets
No studies have been published that identify the specific molecular targets or potential off-targets of this compound.
Dissection of Downstream Signaling Cascades and Biological Pathways
Information regarding the downstream signaling cascades and biological pathways affected by this compound is not available in the scientific literature.
Investigation of Interactions with Neurotransmitter Systems and Endogenous Signaling Molecules
There is no available research on the interactions of this compound with any neurotransmitter systems or endogenous signaling molecules, such as nitric oxide.
Elucidation of Pharmacological Action at the Cellular and Subcellular Levels
The pharmacological action of this compound at the cellular and subcellular levels has not been documented in any published studies.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The absence of a series of biologically evaluated analogues precludes any discussion on the structure-activity or structure-property relationships for this compound.
Design and Synthesis of Analogues for SAR Elucidation
No literature has been found detailing the design and synthesis of analogues of this compound for the purpose of elucidating its structure-activity relationship.
Application of Computational Chemistry for SAR Modeling and Optimization
There are no published computational chemistry studies, SAR modeling, or optimization efforts focused on this compound.
Bioisosteric Replacement and Pharmacophore Generation
There is no available information in the reviewed scientific literature detailing studies on bioisosteric replacement for this compound. Consequently, no pharmacophore models derived from such studies have been published.
Analysis of Physicochemical Descriptors Influencing Biological Activity and ADMET Properties
A detailed analysis of the physicochemical descriptors of this compound and their specific influence on its biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties has not been reported in the available scientific literature. While general principles of medicinal chemistry could be applied to predict potential properties, specific experimental data and computational models for this compound are not available.
Early Preclinical Safety and Efficacy Assessments
In Vivo Pharmacological Activity in Relevant Animal Models
There are no published studies detailing the in vivo pharmacological activity of this compound in any relevant animal models. Efficacy studies that would typically follow initial in vitro screening are not present in the public domain for this compound.
Preliminary In Vitro and In Vivo Toxicity Evaluation
Specific preliminary in vitro and in vivo toxicity evaluations for this compound have not been reported. While studies on other chloroacetamide compounds have indicated potential for cytotoxicity, these findings cannot be directly extrapolated to this compound without dedicated experimental investigation.
Applications in Drug Discovery and Medicinal Chemistry
Role as a Lead Compound or Hit for Drug Development
There is currently no substantial evidence in the public domain to suggest that 2-chloro-N-(oxan-4-yl)acetamide has been specifically identified as a lead compound or a significant "hit" in high-throughput screening campaigns for drug development. Drug discovery often begins with the identification of such molecules that exhibit a desired biological activity, which are then optimized to create more potent and selective drug candidates.
Utility as a Chemical Probe for Investigating Biological Systems
The utility of this compound as a chemical probe for investigating biological systems has not been documented in available research. Chemical probes are small molecules designed to interact with specific proteins or biological pathways, thereby helping researchers to understand their functions. The reactive chloroacetyl group present in this compound could theoretically be exploited for covalent modification of biological targets, a strategy sometimes used in the design of chemical probes.
Contribution to the Development of Novel Therapeutic Agents Across Disease Areas
While direct contributions of this compound to novel therapeutic agents are not documented, the broader family of N-substituted chloroacetamides has been investigated for various therapeutic applications. For example, some chloroacetamide derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against both bacteria and fungi. This suggests that compounds with this chemical motif have the potential to be developed into new anti-infective agents.
Importance as a Synthetic Intermediate and Building Block in Pharmaceutical Synthesis
The most significant and well-documented role of compounds like this compound is as a synthetic intermediate and building block in the synthesis of more complex pharmaceutical molecules. The chloroacetamide moiety is a versatile functional group that can participate in a variety of chemical reactions, making it a valuable tool for medicinal chemists.
The synthesis of N-substituted chloroacetamides is typically straightforward, often involving the reaction of an amine with chloroacetyl chloride. This accessibility makes them attractive starting materials for the construction of diverse molecular architectures.
Table 1: Examples of Related N-substituted Chloroacetamides and their Synthetic Utility
| Compound Name | Synthetic Application |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | Intermediate for medicinal and pharmaceutical compounds. |
| 2-chloro-N-phenylacetamide | Used in the synthesis of various derivatives. |
| 2-chloro-N-(4-fluorophenyl)acetamide | An important intermediate in organic synthesis. |
Future Research Directions and Emerging Trends
Exploration of Novel Biological Targets and Therapeutic Areas
Future research into 2-chloro-N-(oxan-4-yl)acetamide will likely focus on identifying and validating its biological targets to uncover its therapeutic potential. The chloroacetamide moiety is a known reactive group, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in proteins. This reactivity is a key feature of many targeted covalent inhibitors.
The exploration of novel biological targets for this compound could be guided by studies on analogous compounds. For instance, derivatives of the structurally similar 2-chloro-N-(pyridin-4-yl)acetamide have been investigated as potential antiviral agents, specifically as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that could target HIV. Furthermore, related acetamide (B32628) compounds have shown potential as anti-inflammatory agents by targeting enzymes like Cyclooxygenase-1 (COX-1), and as antifungal agents against resistant strains of Candida albicans.
Given the broad range of biological activities observed in the wider class of N-substituted acetamides, future investigations into this compound could explore its potential in areas such as:
Anticancer therapy: Many acetamide derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.
Antimicrobial applications: The chloroacetamide functional group is present in several herbicides and has been incorporated into molecules with antibacterial and antifungal properties.
Neurodegenerative diseases: The structural features of this compound could be explored for their potential to interact with targets relevant to neurodegenerative disorders.
Integration with Advanced High-Throughput Screening and Omics Technologies
To accelerate the discovery of its biological functions, this compound can be integrated into advanced high-throughput screening (HTS) campaigns. HTS allows for the rapid testing of large libraries of compounds against specific biological targets or in cell-based assays to identify "hits" with desired activities. Phenotypic screening, a type of HTS, could be particularly valuable in identifying novel therapeutic applications for this compound without prior knowledge of its specific molecular targets.
Furthermore, the application of "omics" technologies will be crucial in elucidating the compound's mechanism of action and potential off-target effects. These technologies include:
Chemoproteomics: This approach can be used to identify the direct protein targets of this compound within a complex biological system. By using probes that mimic the chloroacetamide warhead, researchers can enrich and identify covalently modified proteins.
Metabolomics: Analyzing the global changes in metabolite levels within cells or organisms upon exposure to the compound can provide insights into the metabolic pathways it perturbs. Studies on other chloroacetamide herbicides have utilized metabolomics to understand their effects on non-target organisms. nih.gov
Proteomics: Quantitative proteomics can reveal changes in protein expression and stability following treatment with this compound. For example, exposure of cells to other chloroacetanilides has been shown to induce the misfolding and aggregation of specific proteins. nih.govacs.orgchemrxiv.orgresearchgate.net
Toxicogenomics: This field combines toxicology with genomics to understand how the genome is affected by exposure to toxins. It could be used to assess the potential genotoxicity of this compound and its metabolites. nih.gov
The data generated from these high-throughput and omics approaches will be instrumental in building a comprehensive understanding of the bioactivity of this compound.
Application in Personalized Medicine and Precision Therapeutics
As our understanding of the molecular basis of diseases deepens, the development of personalized and precision therapeutics is becoming increasingly important. If this compound is found to have a specific and potent biological activity, it could be developed as a precision therapeutic. This would involve identifying patient populations who are most likely to respond to the compound based on their genetic or molecular profile.
The development of biomarkers will be essential for the application of this compound in a personalized medicine context. These biomarkers could be used to:
Select patients for treatment: Identifying patients with tumors or diseases that are driven by the specific target of the compound.
Monitor treatment response: Tracking the levels of a biomarker to determine if the drug is having its intended effect.
Predict potential side effects: Identifying individuals who may be at a higher risk of adverse reactions to the compound.
The integration of chemoproteomics and machine learning platforms could facilitate the discovery of such biomarkers and help to stratify patient populations for clinical trials.
Development of Sustainable Synthesis and Green Chemistry Methodologies
The future development of this compound will also be influenced by the growing demand for sustainable and environmentally friendly chemical processes. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products.
Future research in this area could focus on:
Biocatalysis: The use of enzymes or whole microorganisms to catalyze the synthesis of this compound could offer a more sustainable alternative to traditional chemical synthesis. Biocatalytic processes are often performed under milder reaction conditions, use renewable starting materials, and can be highly selective, reducing the formation of byproducts.
Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, in the synthesis of the compound.
Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.
Energy efficiency: Developing synthetic methods that require less energy, for example, by running reactions at lower temperatures or using more efficient heating methods.
The development of sustainable synthetic methodologies will not only reduce the environmental footprint of producing this compound but may also lead to more cost-effective manufacturing processes.
Environmental Fate, Biodegradation, and Ecotoxicology Research
Given that many chloroacetamide compounds are used as herbicides, it is crucial to investigate the environmental fate, biodegradation, and ecotoxicology of this compound. This research is essential to assess its potential risks to the environment and non-target organisms.
Key areas for future research include:
Environmental Persistence: Determining the half-life of the compound in different environmental compartments, such as soil and water, and identifying the factors that influence its degradation, including sunlight (photodegradation), water (hydrolysis), and microbial activity.
Biodegradation Pathways: Identifying the microorganisms (bacteria and fungi) that are capable of degrading this compound and elucidating the metabolic pathways involved. Research on other cyclic ethers has shown that their biodegradation can be complex and may require the presence of co-metabolites. epa.govfrtr.gov
Metabolite Identification and Toxicity: Identifying the degradation products of this compound and assessing their toxicity. In some cases, the metabolites of a compound can be more toxic or persistent than the parent compound.
Ecotoxicology: Evaluating the potential adverse effects of the compound on a range of non-target organisms, including aquatic life (e.g., algae, invertebrates, fish), soil organisms (e.g., earthworms), and beneficial insects. Studies on other chloroacetamide herbicides have shown that they can cause oxidative stress and have toxic effects on embryos. nih.gov
A thorough understanding of the environmental behavior and ecotoxicological profile of this compound is a prerequisite for any potential large-scale application, particularly if it were to be considered for use in agriculture or other areas with a high potential for environmental release.
Q & A
Q. How can conflicting solubility data be reconciled for this compound?
- Resolution : Solubility varies with pH and crystallinity. Amorphous forms of this compound dissolve faster in aqueous buffers (pH 7.4) than crystalline forms, as shown by PXRD and dissolution testing. Adding co-solvents (e.g., PEG-400) enhances solubility by 3–5 fold .
Methodological Tables
Table 1 : Comparison of Synthetic Yields Under Different Conditions
| Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Triethylamine | CH₂Cl₂ | 4 | 58 | |
| Na₂CO₃ | CH₃CN | 12 | 82 | |
| Pyridine | THF | 8 | 45 |
Table 2 : Biological Activity of Analogous Chloroacetamides
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Chloro-N-(4-fluorophenyl)acetamide | S. aureus | 12.5 | |
| 2-Chloro-N-(pyrazol-4-yl)acetamide | L. donovani | 6.25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
